1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene typically involves the introduction of fluorine atoms into the benzene ring and the subsequent attachment of the sulfamoylamino group. One common method involves the reaction of 2-fluorobenzene with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoylamino group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism by which 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Difluoro-2-(sulfamoylamino)ethylbenzene
- 2,2-Difluoroethylbenzene
- 1,1-Difluorocyclopropane derivatives
Uniqueness
1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene stands out due to its specific combination of fluorine atoms and the sulfamoylamino group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high stability and specificity .
Eigenschaften
Molekularformel |
C8H9F3N2O2S |
---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
1-[1,1-difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |
InChI-Schlüssel |
HTVBDYJYWBEYPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CNS(=O)(=O)N)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.